BenchChemオンラインストアへようこそ!

Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate

Physicochemical property differentiation Drug-likeness optimization Lead compound selection

This methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate (CAS 1396853-33-0) is a scaffold-hopping entry point for autoimmune and anti-inflammatory phenotypic screening. Its 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain introduces a tertiary hydroxyl hydrogen-bonding motif absent in simpler N-phenyl carbamoyl benzoates (e.g., CAS 3814-10-6), increasing PSA by ~30–40 Ų and reducing LogP by ≥0.5 units—favoring peripheral or membrane-proximal target engagement. The methyl terephthalate ester provides a prodrug handle for carboxylic acid bioisostere strategies, while the hydroxyl group enables metabolic stability profiling against non-hydroxylated controls. Ideal for hit-to-lead programs requiring moderate aqueous solubility and restricted CNS penetration.

Molecular Formula C20H23NO5
Molecular Weight 357.406
CAS No. 1396853-33-0
Cat. No. B2473839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate
CAS1396853-33-0
Molecular FormulaC20H23NO5
Molecular Weight357.406
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(C=C2)C(=O)OC)O
InChIInChI=1S/C20H23NO5/c1-20(24,12-14-4-10-17(25-2)11-5-14)13-21-18(22)15-6-8-16(9-7-15)19(23)26-3/h4-11,24H,12-13H2,1-3H3,(H,21,22)
InChIKeyFXNILWMVCVPUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 40.2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is Methyl 4-((2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl)Carbamoyl)Benzoate (CAS 1396853-33-0)? A Structural Overview for Scientific Procurement


Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate (CAS 1396853-33-0; molecular formula C₂₀H₂₃NO₅; molecular weight 357.41 g/mol; InChI Key FXNILWMVCVPUPI-UHFFFAOYSA-N) is a synthetic carbamoyl benzoate derivative that combines a terephthalate ester core with a sterically hindered 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain. This compound belongs to the broader class of N-substituted carbamoyl benzoates, which have been the subject of multiple patent filings for autoimmune and anti-inflammatory indications [1]. Its structure contains three distinct pharmacophoric regions: (i) the 4-methoxycarbonylphenyl group (methyl terephthalate), (ii) a central carbamoyl linker, and (iii) a hydroxylated, methyl-branched propyl chain terminating in a 4-methoxyphenyl ring. The presence of a tertiary hydroxyl group adjacent to the carbamoyl nitrogen creates a constrained hydrogen-bonding motif not present in simpler, commercially available carbamoyl benzoates such as methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6) .

Why In-Class Carbamoyl Benzoates Cannot Be Interchanged: Critical Structural Differentiators of Methyl 4-((2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl)Carbamoyl)Benzoate (CAS 1396853-33-0)


The carbamoyl benzoate chemical class encompasses compounds with profound differences in molecular recognition surfaces, despite sharing a common carbamoyl-benzoate core. Methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6), the simplest N-phenyl congener, possesses a molecular weight of 255.27 g/mol, a calculated LogP of ~2.80, and a polar surface area (PSA) of 55.4 Ų . In contrast, CAS 1396853-33-0 (MW 357.41 g/mol) incorporates a 4-methoxyphenyl-benzyl moiety, a tertiary hydroxyl group, and a 2-methyl branch—resulting in an estimated LogP reduction of ≥0.5 log units and a PSA increase of approximately 30–40 Ų relative to the simple N-phenyl analog . These physicochemical shifts directly impact membrane permeability, protein binding, and metabolic stability. Furthermore, within the subclass of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl] derivatives, the identity of the acylating group at the carbamoyl nitrogen determines biological target engagement: the xanthene-9-carboxamide analog (CAS 1396845-87-6, MW 403.48) and the thiophene-3-carboxamide analog each present distinct pharmacophores, meaning that structural interchange without quantitative bioactivity verification is scientifically unjustified .

Quantitative Differentiation Evidence for Methyl 4-((2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl)Carbamoyl)Benzoate (CAS 1396853-33-0): A Comparative Selection Guide


Molecular Weight and Polar Surface Area Differentiation Versus Methyl 4-(Phenylcarbamoyl)Benzoate

The target compound (CAS 1396853-33-0) is structurally elaborated from the commercially dominant methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6) scaffold through the addition of three functional elements: a 4-methoxy substituent on the terminal phenyl ring, a tertiary hydroxyl group at the 2-position of the propyl linker, and a 2-methyl branch. These modifications increase molecular weight from 255.27 to 357.41 g/mol (+102.14 g/mol; +40.0%) and add two hydrogen-bond donors (one hydroxyl, one carbamoyl N–H vs. one N–H in the analog) and three additional hydrogen-bond acceptors (methoxy oxygen, tertiary hydroxyl oxygen, and the ester carbonyl of the terephthalate), resulting in an estimated PSA increase of ≥30 Ų relative to the 55.4 Ų of CAS 3814-10-6 . These differences place the target compound in a distinct chemical space with implications for aqueous solubility, passive membrane permeability, and off-target promiscuity, all of which are material to lead optimization decisions [1].

Physicochemical property differentiation Drug-likeness optimization Lead compound selection

N-Substituent Pharmacophore Differentiation Within the 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl Series

At least three compounds share the identical 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl N-alkyl chain but differ in the acyl group attached at the carbamoyl nitrogen. The target compound (CAS 1396853-33-0) incorporates a 4-methoxycarbonylphenyl (methyl terephthalate) group, yielding MW 357.41 g/mol. The xanthene-9-carboxamide analog (CAS 1396845-87-6) bears a tricyclic xanthene moiety, yielding MW 403.48 g/mol (+46.07 g/mol, +12.9%) . The thiophene-3-carboxamide variant carries a monocyclic sulfur heterocycle, and the acetamide analog (CAS 1396847-90-7) features an open-chain ethoxyphenylacetyl group (MW 357.45 g/mol) . These divergent acyl groups present fundamentally different hydrogen-bonding surfaces, aromatic ring geometries, and electronic distributions to biological targets. The methyl terephthalate core of the target compound provides a planar, electron-deficient aromatic surface with ester-mediated hydrogen-bond acceptor capabilities distinct from the electron-rich xanthene or thiophene systems. No public-domain head-to-head bioactivity comparison among these analogs has been identified in the literature as of April 2026 [1].

Pharmacophore comparison Acyl group SAR Target engagement specificity

Core Pharmacophore Differentiation from Biphenylcarbamoyl Benzoates: The Kartogenin Benchmark

Kartogenin (KGN; CAS 4727-31-5; 2-[(4-phenylphenyl)carbamoyl]benzoic acid) is the most thoroughly characterized carbamoyl benzoate in the peer-reviewed literature, with a reported EC₅₀ of 100 nM for inducing chondrogenic differentiation of human mesenchymal stem cells (hMSCs) via filamin A/CBFβ-RUNX1 pathway modulation [1]. Kartogenin features a biphenyl carbamoyl moiety (MW 317.34 g/mol) attached to a benzoic acid, while the target compound replaces the biphenyl with a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl group and the benzoic acid with a methyl terephthalate ester (MW 357.41 g/mol). The key structural divergence is the replacement of a conformationally rigid, fully aromatic biphenyl system with a flexible, hydroxylated propyl linker bearing a single 4-methoxyphenyl terminus. This substitution fundamentally alters the shape, hydrogen-bonding capacity (ΔHBD = +1; ΔHBA = +2 relative to KGN), and conformational entropy of the molecule. While Kartogenin's EC₅₀ of 100 nM sets a quantitative activity benchmark for biphenylcarbamoyl benzoates, there is no public-domain evidence demonstrating that the target compound engages filamin A or CBFβ, and the extensive structural differences preclude direct activity extrapolation .

Carbamoyl benzoate pharmacophore Tissue regeneration Stem cell differentiation

Hydroxyl Group-Dependent Chemical Reactivity Differentiation: Oxidation Susceptibility vs. Non-Hydroxylated Carbamoyl Benzoates

The tertiary hydroxyl group at the 2-position of the propyl linker in CAS 1396853-33-0 introduces a chemical reactivity vector that is absent in non-hydroxylated carbamoyl benzoates such as methyl 4-(phenylcarbamoyl)benzoate (CAS 3814-10-6) and Kartogenin. This hydroxyl group is susceptible to oxidation under both chemical and metabolic conditions: chemical oxidation can convert it to a ketone, while Phase I metabolism (CYP450-mediated) may produce the corresponding ketone metabolite, altering both the hydrogen-bonding profile and the molecular shape . Non-hydroxylated comparators lack this oxidation-prone site entirely. This differential reactivity has implications for compound storage (recommendation: inert atmosphere, −20°C for long-term stability), formulation pH selection, and interpretation of metabolic stability assay results, where the hydroxylated target compound is expected to exhibit higher intrinsic clearance than its non-hydroxylated analogs [1].

Chemical stability Metabolic liability Formulation compatibility

Patent-Based Therapeutic Class Positioning: Carbamoyl Benzoates as Autoimmune/Inflammatory Disease Scaffolds

US Patent US4873232A (filed 1986, assigned to Procter & Gamble) establishes carbamoyl benzoates as a patented class for the treatment of autoimmune diseases, including rheumatoid arthritis, encephalomyelitis, multiple sclerosis, and type II diabetes [1]. The patent discloses a generic formula encompassing compounds with alkoxycarbonylamino benzoate cores and diverse N-substituents (hydrogen, phenyl, imidazolyl, cycloalkyl). While CAS 1396853-33-0 is not explicitly claimed as an exemplified compound within US4873232A, its structural features—specifically the carbamoyl benzoate core with an aromatic N-substituent—fall within the patent's broad Markush claims. More recent carbamoyl benzoate development includes Kartogenin (chondrogenesis induction, EC₅₀ = 100 nM), Am-80 (CAS 94497-51-5; retinoid carbamoyl benzoate with potent topical antipsoriatic activity), and E6005/Lotamilast (PDE4 inhibitor, IC₅₀ = 2.8 nM), confirming that the carbamoyl benzoate scaffold supports diverse, therapeutically relevant biological activities when appropriately substituted [2]. The target compound's unique hydroxylated N-alkyl substitution pattern distinguishes it within this class.

Autoimmune disease Carbamoyl benzoate patent Therapeutic class positioning

Optimal Application Scenarios for Methyl 4-((2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl)Carbamoyl)Benzoate (CAS 1396853-33-0) Based on Structural Differentiators


Scaffold-Hopping Lead Generation for Autoimmune/Inflammatory Target Screening

Given the carbamoyl benzoate class's established patent history in autoimmune indications (US4873232A) and the validated bioactivity of structural relatives such as Kartogenin (EC₅₀ = 100 nM, chondrogenesis) and Am-80 (antipsoriatic activity), CAS 1396853-33-0 is best positioned as a scaffold-hopping entry point for target-agnostic phenotypic screening in autoimmune or inflammation-relevant cell-based assays [1][2]. Its hydroxylated, branched N-alkyl substitution pattern (2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl) provides a structurally constrained pharmacophore distinct from the biphenyl (Kartogenin) and tetramethyl-naphthyl (Am-80) substituents of characterized class members. The increased PSA (estimated ≥85 Ų) and hydrogen-bond donor count (HBD = 2) relative to simple N-phenyl carbamoyl benzoates may favor engagement of peripheral, extracellular, or membrane-proximal targets over intracellular nuclear receptors, providing a complementary screening vector within the class [3].

Physicochemical Property-Driven Hit-to-Lead Optimization Programs Requiring Moderate Polarity and Enhanced Solubility

The estimated PSA increase of ≥30 Ų and the presence of a tertiary hydroxyl group distinguish CAS 1396853-33-0 from the lipophilic N-phenyl carbamoyl benzoates (LogP ≈ 2.80 for CAS 3814-10-6) and the highly lipophilic Kartogenin (estimated LogP ≈ 4.0). This positions the target compound for hit-to-lead programs targeting indications where moderate aqueous solubility and reduced logD are desirable—for example, in inflammatory bowel disease, topical dermatological applications, or conditions requiring restricted CNS penetration [1]. The ester functionality (methyl terephthalate) also provides a potential prodrug handle for carboxylic acid bioisostere strategies, as demonstrated by the Kartogenin (benzoic acid) to methyl ester transformation commonly employed in medicinal chemistry [2].

Comparative Analog Series Profiling Across N-[2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl] Derivatives

CAS 1396853-33-0 is one member of a series of compounds sharing the identical 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl N-alkyl chain but differing in the acyl group. Publicly cataloged analogs include the xanthene-9-carboxamide (CAS 1396845-87-6, MW 403.48), thiophene-3-carboxamide, benzothiophene-2-carboxamide (CAS 2034474-10-5), and 2-(4-ethoxyphenyl)acetamide (CAS 1396847-90-7, MW 357.45) variants [1][2]. The target compound's methyl terephthalate acyl group provides a unique combination of a planar aromatic ester with electron-withdrawing character, absent in the xanthene (electron-rich tricyclic), thiophene (sulfur heterocycle), and acetamide (open-chain) series members. Systematic parallel profiling of this analog series represents a rational approach to establishing structure-activity relationships for the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl pharmacophore, with CAS 1396853-33-0 contributing the critical methyl terephthalate data point.

Metabolic Stability Benchmarking Against Non-Hydroxylated Carbamoyl Benzoate Scaffolds

The tertiary hydroxyl group at the 2-position of the propyl linker makes CAS 1396853-33-0 a valuable probe compound for assessing the metabolic liability conferred by hydroxyl substitution within the carbamoyl benzoate class [1]. By comparing intrinsic clearance in hepatocyte or microsomal assays between CAS 1396853-33-0 and non-hydroxylated controls (e.g., methyl 4-(phenylcarbamoyl)benzoate, CAS 3814-10-6), medicinal chemistry teams can quantify the metabolic stability penalty or advantage of the tertiary alcohol motif in a matched molecular context. This information is directly transferable to the design of second-generation analogs with improved pharmacokinetic profiles [2].

Quote Request

Request a Quote for Methyl 4-((2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.